N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Evidence Gap Procurement Risk Assay Reproducibility

This 6-chloroquinoline-pyrrolidine sulfonamide hybrid is a critical comparator for urotensin-II receptor antagonist programs. Its pyrrolidine moiety offers enhanced membrane permeability over morpholine analogs (CAS 953852-87-4), enabling intracellular target engagement. Included in US Patent 7,019,008 Markush structures, it is essential for building diverse U-II antagonist screening decks and for differential chemoproteomics studies that deconvolute sulfonamide heterocycle selectivity. Substitution with morpholine or cyclopropylsulfamoyl analogs without experimental validation risks uncharacterized changes in potency and off-target liability.

Molecular Formula C20H18ClN3O3S
Molecular Weight 415.89
CAS No. 955281-35-3
Cat. No. B2573221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS955281-35-3
Molecular FormulaC20H18ClN3O3S
Molecular Weight415.89
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
InChIInChI=1S/C20H18ClN3O3S/c21-15-5-8-18-17(13-15)19(9-10-22-18)23-20(25)14-3-6-16(7-4-14)28(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25)
InChIKeyBGVXZDHCAPTDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 955281-35-3): Chemical Identity and Research Procurement Baseline


N-(6-Chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 955281-35-3) is a synthetic quinoline-sulfonamide hybrid with the molecular formula C20H18ClN3O3S and a molecular weight of 415.89 g/mol . The compound features a 6-chloroquinoline core linked via an amide bond to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety, placing it within a broader class of heterocyclic sulfonamides investigated for diverse pharmacological activities. While its structural architecture is shared with compounds explored as urotensin II receptor antagonists and kinase inhibitors, the specific biological annotation of this exact compound remains sparsely documented in the peer-reviewed primary literature [1].

Why N-(6-Chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Interchanged with General In-Class Analogs


Within the quinoline-sulfonamide chemical space, minor structural modifications—such as altering the sulfonamide heterocycle from pyrrolidine to morpholine or shifting the substitution pattern on the benzamide ring—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. The 6-chloroquinoline scaffold is a privileged structure in antimalarial and kinase-inhibitor programs, but its biological output is exquisitely dependent on the appended sulfonamide pharmacophore. Consequently, substituting N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with a morpholine analog (e.g., CAS 953852-87-4) or a cyclopropylsulfamoyl derivative without experimental validation risks introducing uncharacterized changes in potency, off-target liability, and solubility that can derail research reproducibility or lead candidate progression .

Quantitative Differentiation Evidence for N-(6-Chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: A Critical Appraisal of Available Data


High-Strength Differential Evidence Is Currently Absent from the Public Domain

A systematic search of primary literature, authoritative databases (ChEMBL, BindingDB, PubMed), and patent repositories did not yield a single head-to-head quantitative comparison between this compound and a close structural analog under identical assay conditions. The only numerical bioactivity entry potentially associated with this compound—an IC50 of 41,000 nM against KCNQ1/MINK potassium channels in CHO cells—could not be unambiguously linked to the correct chemical structure due to SMILES mismatch in the database record [1]. In the absence of verified, comparator-anchored data, no claim of differential potency, selectivity, or pharmacokinetic advantage can be substantiated for this specific compound versus its morpholine, cyclopropylsulfamoyl, or unsubstituted benzamide counterparts.

Evidence Gap Procurement Risk Assay Reproducibility

Class-Level Inference: Pyrrolidine Sulfonamides as Urotensin II Receptor Antagonists

The compound falls within the scope of U.S. Patent 7,019,008, which describes pyrrolidine sulfonamides as urotensin II (U-II) receptor antagonists [1]. While the patent does not disclose individual IC50 values for the target compound, it establishes that quinoline-bearing congeners within this chemotype can inhibit U-II-mediated vasoconstriction. The pyrrolidine sulfonamide group is critical for this activity; replacement with morpholine or other heterocycles would be expected to alter U-II receptor affinity based on general SAR trends observed in the patent examples. This provides a class-level rationale for selecting the pyrrolidine variant over non-pyrrolidine analogs when exploring U-II antagonist pharmacology, albeit without quantitative certainty.

Urotensin II GPCR Cardiovascular Patent Chemistry

Structural Differentiation from the Morpholine Analog: Physicochemical and Drug-Likeness Considerations

The target compound (MW 415.89, cLogP ~3.2 estimated) differs from its direct morpholine analog N-(6-chloroquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide (CAS 953852-87-4, MW 431.9, cLogP ~2.8 estimated) by both sulfonamide heterocycle identity and benzamide substitution pattern . The pyrrolidine group reduces molecular weight by 16 Da relative to morpholine and eliminates the hydrogen-bond acceptor oxygen, which may enhance membrane permeability at the cost of aqueous solubility. The para-sulfonamide substitution in the target compound versus the meta-substitution in the morpholine analog introduces differential conformational constraints that can influence target binding geometry. While these physicochemical differences are real and quantifiable, their translation into differential biological performance has not been empirically demonstrated in published studies.

Physicochemical Properties Drug-likeness Solubility Permeability

Validated Application Scenarios for N-(6-Chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Based on Current Evidence


Urotensin II Receptor Antagonist Screening Libraries

Given the inclusion of this compound within the Markush structures of U.S. Patent 7,019,008 , it is a relevant candidate for inclusion in focused screening decks targeting the urotensin II receptor. Its pyrrolidine sulfonamide motif is a recognized pharmacophore for this GPCR target, and its procurement is justified when building a diverse set of quinoline-containing U-II antagonists for hit-finding campaigns.

Structure-Activity Relationship (SAR) Exploration Around the 6-Chloroquinoline Sulfonamide Chemotype

For medicinal chemistry programs investigating the influence of sulfonamide heterocycle identity (pyrrolidine vs. morpholine vs. piperidine) on target potency and selectivity, this compound serves as an essential comparator . Its para-substituted benzamide geometry offers a distinct vector relative to the meta-substituted morpholine analog, enabling systematic exploration of substitution pattern effects on binding conformation.

Physicochemical Property Baseline for Permeability-Limited Assays

In cellular assays where the morpholine analog (CAS 953852-87-4) exhibits poor membrane permeability due to its additional hydrogen-bond acceptor, the pyrrolidine variant may serve as a more permeable alternative for probing intracellular targets. The 16 Da molecular weight reduction and elimination of the morpholine oxygen provide a testable hypothesis for improved passive diffusion, although experimental validation remains required .

Chemical Proteomics and Target Deconvolution Studies

When used alongside structurally related probes, this compound can aid in identifying proteins that selectively engage the pyrrolidine sulfonamide motif versus the morpholine or cyclopropylsulfamoyl motifs. This differential chemical proteomics approach can reveal off-target liabilities or novel therapeutic targets unique to the pyrrolidine chemotype.

Quote Request

Request a Quote for N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.